molecular formula C10H6F3NO2S B2512780 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS No. 1648807-88-8

3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B2512780
CAS No.: 1648807-88-8
M. Wt: 261.22
InChI Key: HSRDUZIXWSRPGX-UHFFFAOYSA-N
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Description

“3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C8H6F3NO2 . It has an average mass of 205.134 Da and a monoisotopic mass of 205.035065 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzo[b]thiophene ring substituted with an amino group at the 3-position and a trifluoromethyl group at the 4-position . The carboxylic acid group is attached to the 2-position of the thiophene ring .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 325.4±42.0 °C at 760 mmHg, and a flash point of 150.6±27.9 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP is 2.89 .

Scientific Research Applications

Synthesis of Novel Amino Acids and Derivatives

3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid plays a role in the synthesis of novel amino acids and dehydroamino acids. These compounds, containing the benzo[b]thiophene moiety, are created using Michael addition or sequential Michael addition and palladium-catalyzed cross-couplings. Such methods yield racemic amino acid and dehydroamino acid derivatives linked to the benzo[b]thiophene moiety (Abreu, Silva, Ferreira, & Queiroz, 2003).

Role in Anti-Inflammatory Agents

Benzo[b]thiophene derivatives, synthesized from 5-aminobenzo[b]thiophene-2-carboxylic acid, have been found to possess potent anti-inflammatory activity. These derivatives are formed by reacting with various alkyl, cycloalkyl, aryl, and heterocyclic amines (Radwan, Shehab, & El-Shenawy, 2009).

Synthesis of 2-Arylbenzo[b]thiophenes

Another application involves the synthesis of 2-aryl-3-substituted benzo[b]thiophenes. These compounds, important as selective estrogen receptor modulators, are synthesized using an aromatic nucleophilic substitution reaction and Heck-type coupling (David et al., 2005).

Electrosynthesis of Fluorinated Derivatives

Electrosynthesis using benzo[b]thiophene derivatives, including 3-amino-2-fluorobenzo[b]thiophene, has been conducted. This method yields monofluorinated products selectively in moderate yields (Yin, Inagi, & Fuchigami, 2011).

Metal–Organic Framework Construction

This compound is also relevant in the construction of metal–organic frameworks. The solvothermal reaction of similar ligands with lead nitrate produces unique 3D polycatenated architectures (Shen, Zhu, Hu, & Zhao, 2015).

Antitubercular Activity

Derivatives of 2-amino-5-(4-(benzyloxy)benzyl)thiophene-3-carboxylic acid exhibit antitubercular activity against M. tuberculosis, demonstrating potential in tuberculosis treatment (Lu, Tang, You, Wan, & Franzblau, 2014).

Properties

IUPAC Name

3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S/c11-10(12,13)4-2-1-3-5-6(4)7(14)8(17-5)9(15)16/h1-3H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRDUZIXWSRPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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